3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine
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Overview
Description
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-2-ylmethylthio group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with pyridin-2-ylmethylthiol.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine and tetrahydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridazine derivatives.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridazine ring and its substituents can interact with the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
3-((Pyridin-2-ylmethyl)thio)-6-phenylpyridazine: Similar structure but with a phenyl group instead of a p-tolyl group.
3-((Pyridin-2-ylmethyl)thio)-6-(m-tolyl)pyridazine: Similar structure but with a m-tolyl group instead of a p-tolyl group.
3-((Pyridin-2-ylmethyl)thio)-6-(o-tolyl)pyridazine: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is unique due to the specific combination of the pyridin-2-ylmethylthio group and the p-tolyl group on the pyridazine ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine, a heterocyclic compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridazine ring with a pyridin-2-ylmethylthio group and a p-tolyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is C15H12N4S. The structure can be represented as follows:
This compound's structural characteristics enable it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Interaction : It may interact with cellular receptors, influencing various signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example:
Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine Derivative | Staphylococcus aureus | 8 µg/mL |
Pyridazine Analog | Escherichia coli | 16 µg/mL |
These results underscore the potential of this compound as a scaffold for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound.
- Study on Pyridazine Derivatives : A review highlighted the anticancer and anti-inflammatory activities of various pyridazine derivatives, suggesting that modifications can lead to enhanced therapeutic effects .
- Synthesis and Biological Evaluation : Another research article synthesized several pyridine-based compounds and evaluated their cytotoxicity against multiple cancer cell lines, revealing significant activity that warrants further investigation .
- Mechanistic Studies : Investigations into the mechanisms of action for related compounds indicated that they may induce apoptosis in cancer cells through various pathways, including inhibition of key signaling molecules .
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHRDYKWTVTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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